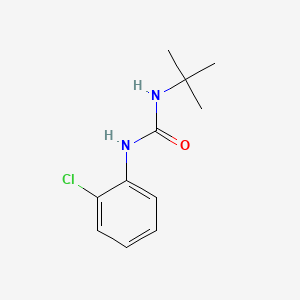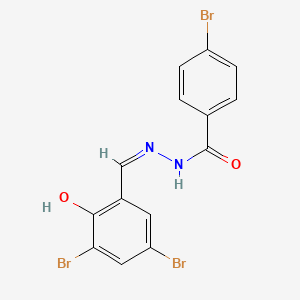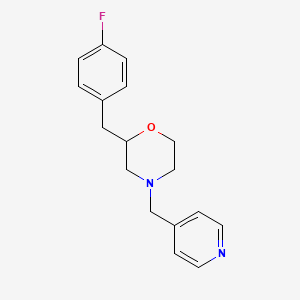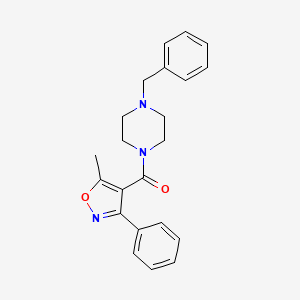![molecular formula C18H23N5O2 B6042630 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea](/img/structure/B6042630.png)
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea is a synthetic organic compound that features a triazole ring and a spirocyclic structure. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a hydrazine derivative and a nitrile.
Introduction of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides in the presence of a base.
Formation of the Spirocyclic Structure: This can be synthesized through a spirocyclization reaction involving a suitable precursor.
Urea Formation: The final step involves the reaction of the triazole and spirocyclic intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the triazole or spirocyclic moieties, while reduction could lead to reduced forms of these groups.
Aplicaciones Científicas De Investigación
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea would depend on its specific biological or chemical activity. Generally, compounds with triazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of 1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea lies in its combination of a triazole ring and a spirocyclic structure, which may confer unique biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(19-14-11-18(25-12-14)8-4-5-9-18)21-16-20-15(22-23-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPRVWFIGCJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)NC3=NNC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B6042549.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)

![3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B6042578.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-pyrrolidinyl]-5-methylisoxazole](/img/structure/B6042579.png)
![[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B6042583.png)


![[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol](/img/structure/B6042615.png)
![N-isopropyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6042616.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B6042623.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6042625.png)
![1-tert-butyl-4-(2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6042637.png)
